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Compound of Interest

Compound Name: 2-(Quinolin-8-yloxy)propanoic acid

Cat. No.: B1351217 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted spectroscopic data for 2-
(Quinolin-8-yloxy)propanoic acid, a molecule of interest in medicinal chemistry and materials

science. Due to the limited availability of direct experimental spectra for this specific compound,

this document presents a comprehensive analysis based on established spectroscopic

principles and data from structurally related analogs. This guide is intended to serve as a

valuable resource for researchers in the synthesis, characterization, and application of

quinoline derivatives.

Predicted Spectroscopic Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) data for 2-(Quinolin-8-yloxy)propanoic acid. These

predictions are derived from the analysis of spectroscopic data for quinolin-8-ol, propanoic

acid, and 2-(quinolin-8-yloxy)acetic acid.

Table 1: Predicted ¹H NMR Data
Solvent: CDCl₃, Reference: TMS at 0.00 ppm
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Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment
Rationale for
Prediction

~8.9 dd 1H H-2 (Quinoline)

The proton at

position 2 of the

quinoline ring is

expected to be

the most

deshielded

aromatic proton

due to the

electronegativity

of the adjacent

nitrogen atom.

~8.1 dd 1H H-4 (Quinoline)

The proton at

position 4 is also

significantly

deshielded by

the nitrogen

atom.

~7.5 m 1H H-5 (Quinoline)

Aromatic proton

on the

carbocyclic ring

of the quinoline

moiety.

~7.4 m 1H H-3 (Quinoline)

Aromatic proton

on the

heterocyclic ring

of the quinoline

moiety.

~7.3 m 1H H-6 (Quinoline)

Aromatic proton

on the

carbocyclic ring

of the quinoline

moiety.
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~7.2 dd 1H H-7 (Quinoline)

Aromatic proton

adjacent to the

ether linkage.

~4.9 q 1H
CH (Propanoic

acid)

The methine

proton is

deshielded by

the adjacent

oxygen and

carboxylic acid

group.

~1.7 d 3H
CH₃ (Propanoic

acid)

The methyl

protons are

coupled to the

methine proton.

>10 br s 1H COOH

The carboxylic

acid proton

typically appears

as a broad

singlet at a high

chemical shift

and is

exchangeable

with D₂O.

Table 2: Predicted ¹³C NMR Data
Solvent: CDCl₃
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Chemical Shift (δ, ppm) Assignment Rationale for Prediction

~175 C=O

The carbonyl carbon of the

carboxylic acid is highly

deshielded.

~155 C-8 (Quinoline)

The carbon atom of the

quinoline ring directly attached

to the ether oxygen is

expected to be significantly

deshielded.

~149 C-2 (Quinoline)
The carbon adjacent to the

nitrogen in the quinoline ring.

~140 C-8a (Quinoline)
Quaternary carbon at the ring

junction.

~136 C-4 (Quinoline)
Aromatic carbon deshielded by

the nitrogen atom.

~129 C-5 (Quinoline)
Aromatic carbon in the

carbocyclic ring.

~126 C-4a (Quinoline)
Quaternary carbon at the ring

junction.

~122 C-6 (Quinoline)
Aromatic carbon in the

carbocyclic ring.

~121 C-3 (Quinoline)
Aromatic carbon in the

heterocyclic ring.

~110 C-7 (Quinoline)
Aromatic carbon adjacent to

the ether linkage.

~70 CH (Propanoic acid)

The methine carbon is

deshielded by the adjacent

oxygen atom.

~18 CH₃ (Propanoic acid)
The methyl carbon of the

propanoic acid moiety.
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Table 3: Predicted Infrared (IR) Spectroscopy Data
Wavenumber
(cm⁻¹)

Intensity Assignment
Rationale for
Prediction

3300-2500 Broad, Strong

O-H stretch

(Carboxylic acid

dimer)

The characteristic

broad absorption due

to hydrogen bonding

of the carboxylic acid

group.[1]

~3050 Medium C-H stretch (Aromatic)

Stretching vibrations

of the C-H bonds on

the quinoline ring.

~2980, ~2940 Medium C-H stretch (Aliphatic)

Asymmetric and

symmetric stretching

of the methyl and

methine groups.

~1710 Strong
C=O stretch

(Carboxylic acid)

The carbonyl stretch

is a strong and

characteristic

absorption for

carboxylic acids.[2]

~1600, ~1500 Medium-Strong
C=C and C=N stretch

(Quinoline ring)

Aromatic ring

stretching vibrations.

~1250 Strong C-O stretch (Ether)

The stretching

vibration of the aryl-

alkyl ether linkage.

~1220 Strong
C-O stretch

(Carboxylic acid)

The C-O single bond

stretch of the

carboxylic acid group.

~900 Broad, Medium
O-H bend (Out-of-

plane)

Characteristic out-of-

plane bending of the

hydrogen-bonded

hydroxyl group.
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Table 4: Predicted Mass Spectrometry Data
Ionization Method: Electron Ionization (EI)

m/z Predicted Fragment Rationale for Prediction

217 [M]⁺ Molecular ion peak.

145 [C₉H₇NO]⁺

Fragmentation involving the

loss of the propanoic acid side

chain, resulting in the quinolin-

8-ol radical cation.

117 [C₈H₇N]⁺
Loss of CO from the quinolin-

8-ol fragment.

73 [C₃H₅O₂]⁺
Propanoic acid radical cation

fragment.

45 [COOH]⁺ Carboxyl radical fragment.

Experimental Protocols
The following sections outline generalized experimental protocols for the synthesis and

spectroscopic analysis of 2-(Quinolin-8-yloxy)propanoic acid.

Synthesis Protocol
A plausible synthetic route involves a Williamson ether synthesis.

Reaction Setup: To a solution of quinolin-8-ol (1 equivalent) in a suitable polar aprotic solvent

such as dimethylformamide (DMF) or acetonitrile, add a base such as potassium carbonate

(K₂CO₃, 1.5 equivalents).

Addition of Alkyl Halide: Stir the mixture at room temperature for 30 minutes, then add ethyl

2-bromopropanoate (1.2 equivalents) dropwise.

Reaction: Heat the reaction mixture to 60-80 °C and monitor the reaction progress by thin-

layer chromatography (TLC).
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Workup: After completion, cool the reaction to room temperature and pour it into ice-cold

water. Extract the product with a suitable organic solvent like ethyl acetate. Wash the organic

layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced

pressure.

Purification of Ester: Purify the crude ethyl 2-(quinolin-8-yloxy)propanoate by column

chromatography on silica gel.

Hydrolysis: Dissolve the purified ester in a mixture of ethanol and an aqueous solution of

sodium hydroxide (2 equivalents). Stir the mixture at room temperature or with gentle heating

until the hydrolysis is complete (monitored by TLC).

Isolation of Acid: Acidify the reaction mixture with dilute hydrochloric acid to precipitate the

product. Filter the solid, wash with cold water, and dry under vacuum to obtain 2-(Quinolin-
8-yloxy)propanoic acid.

Spectroscopic Analysis Protocols
NMR Spectroscopy:

Prepare a ~5-10 mg/mL solution of the sample in deuterated chloroform (CDCl₃) or

dimethyl sulfoxide (DMSO-d₆).

Add a small amount of tetramethylsilane (TMS) as an internal standard.

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

Process the spectra using appropriate software to perform Fourier transformation, phase

correction, and baseline correction.

IR Spectroscopy:

For Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the solid sample

directly on the ATR crystal.[3][4]

Ensure good contact between the sample and the crystal by applying pressure with the

built-in clamp.
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Record the spectrum in the range of 4000-400 cm⁻¹.

Clean the crystal thoroughly with a suitable solvent (e.g., isopropanol) after the

measurement.

Mass Spectrometry:

Introduce a dilute solution of the sample into the mass spectrometer via a direct infusion or

through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

Use Electron Ionization (EI) for a hard ionization technique that provides fragmentation

patterns useful for structural elucidation.[5]

Alternatively, use a soft ionization technique like Electrospray Ionization (ESI) to primarily

observe the molecular ion.

Analyze the resulting mass spectrum for the molecular ion peak and characteristic

fragment ions.

Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and spectroscopic

characterization of a novel chemical compound like 2-(Quinolin-8-yloxy)propanoic acid.
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Caption: Workflow for Synthesis and Spectroscopic Analysis.

This guide provides a foundational set of predicted spectroscopic data and standardized

protocols that can aid researchers in the identification and characterization of 2-(Quinolin-8-
yloxy)propanoic acid. Experimental verification of this data is a crucial next step for any

further research or development involving this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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